molecular formula C40H36Cl2P2 B1289792 But-2-ene-1,4-diylbis(triphenylphosphonium) chloride CAS No. 106423-29-4

But-2-ene-1,4-diylbis(triphenylphosphonium) chloride

Cat. No. B1289792
CAS RN: 106423-29-4
M. Wt: 649.6 g/mol
InChI Key: OOACLPDZHDFCQP-LLIZZRELSA-L
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Description

The compound of interest, but-2-ene-1,4-diylbis(triphenylphosphonium) chloride, is a derivative of but-2-ene and triphenylphosphonium chloride. It is a part of a class of compounds that have been extensively studied due to their interesting chemical properties and potential applications in various fields, including organic synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a novel approach to synthesizing buta-1,3-diene-1,4-diylbis(triphenylphosphonium chloride) was developed by reacting triphenylphosphine with 2,3,4-trichlorobut-1-ene, which suggests a pathway involving initial attack of the phosphine on the terminal sp^3 carbon atom . Additionally, but-2-yne-1,4-diylbis(triphenylphosphonium) diiodide has been shown to react with SH- and NH-nucleophiles to form various adducts, indicating the reactivity of the but-2-ene-1,4-diylbis(triphenylphosphonium) structure with nucleophiles .

Molecular Structure Analysis

The molecular structure of related triphenylphosphonium compounds has been elucidated using techniques such as IR, NMR spectroscopy, and X-ray analysis. For example, triphenylbut-2-enylphosphonium hexachlorozirconates have been characterized, revealing a distorted tetrahedral coordination around the phosphorus atoms and dense molecular packing in the crystal lattice .

Chemical Reactions Analysis

The reactivity of but-2-ene-1,4-diylbis(triphenylphosphonium) chloride derivatives has been demonstrated in various chemical reactions. For instance, the reaction with phenylhydrazine has been found to yield 2-phenylhydrazonobutane-1,4-diylbis(triphenylphosphonium chloride) with high efficiency, suggesting a mechanism involving initial addition of phenylhydrazine followed by hydrogenation of the multiple bond . Moreover, reactions with alkanethiols have been shown to produce [4-(alkylsulfanyl)buta-1,3-diene-1-yl]triphenylphosphonium iodides, indicating the versatility of these compounds in nucleophilic addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of but-2-ene-1,4-diylbis(triphenylphosphonium) chloride derivatives have been studied through various spectroscopic methods. The compounds exhibit solvatochromic effects, which are dependent on the solvent type, and their structures are stabilized by hydrogen bonds in the crystal lattice . The spectroscopic data also confirm the formation of classical H-aggregates in polar protic solvents, which is significant for understanding their behavior in different environments .

Safety and Hazards

“But-2-ene-1,4-diylbis(triphenylphosphonium) chloride” is intended for research and testing purposes only and should not be used as a food, drug, or household item . Any use of this compound outside of research and testing is not recommended .

properties

IUPAC Name

triphenyl-[(E)-4-triphenylphosphaniumylbut-2-enyl]phosphanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36P2.2ClH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-32H,33-34H2;2*1H/q+2;;/p-2/b20-19+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOACLPDZHDFCQP-LLIZZRELSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[P+](C/C=C/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106423-29-4
Record name TRANS-2-BUTYLENE-1,4-BIS(TRIPHENYLPHOSPHONIUM CHLORIDE)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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